4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Historical Context of Triazole Chemistry
The discovery of triazole heterocycles dates to 1885, when Bladin first characterized the five-membered aromatic ring system containing three nitrogen atoms. Early research focused on structural elucidation and tautomeric behavior, with Potts (1961) demonstrating the thermodynamic stability of 1H-1,2,4-triazole over its 4H-tautomer. The antifungal properties of azole derivatives, identified in 1944 by Woolley, catalyzed interest in triazole-based therapeutics. This led to landmark developments like fluconazole (1980s) and posaconazole, which revolutionized antifungal therapy through cytochrome P450 inhibition. The introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the 21st century further expanded synthetic accessibility, enabling precise structural modifications.
Classification and Nomenclature of Thiol-Substituted Triazoles
Thiol-substituted 1,2,4-triazoles belong to a distinct subclass characterized by a sulfur-containing functional group at position 3. The compound 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derives its nomenclature from:
| Position | Substituent | IUPAC Rule Application |
|---|---|---|
| 4 | Methyl group | Prefix numbering from N1 |
| 5 | Thien-2-ylmethyl | Thiophène derivative at C5 |
| 3 | Thiol (-SH) | Functional group suffix priority |
The systematic name reflects:
- The parent 4H-1,2,4-triazole system
- Methyl substitution at N4
- Thiophene-containing side chain at C5
- Thiol group at C3
Tautomerism between thiol (4H-1,2,4-triazole-3-thiol) and thione (4H-1,2,4-triazole-3-thione) forms is pH-dependent, with computational studies showing preferential thione stabilization in neutral media.
Significance of 4H-1,2,4-Triazole-3-thiol Derivatives in Chemical Research
These derivatives exhibit unique electronic profiles due to:
- Conjugation effects : The triazole ring’s aromaticity (6π electrons) enables charge delocalization
- Metal coordination capacity : Thiol/thione groups act as bidentate ligands through S and N donors
- Bioisosteric potential : Mimics peptide bonds in drug design while resisting metabolic degradation
Key applications include:
Current Research Status and Scientific Interest
Recent advances (2021–2025) focus on:
Properties
IUPAC Name |
4-methyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-11-7(9-10-8(11)12)5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETVNCCVPUJBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359430 | |
| Record name | 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667435-87-2 | |
| Record name | 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve reaction kinetics by stabilizing charged intermediates. Ethanol-water mixtures (7:3 v/v) enhance crystallization efficiency, increasing yield by 12% compared to pure ethanol.
Catalytic Enhancements
The use of molecular sieves (4Å) removes generated water, shifting equilibrium toward product formation. Catalytic amounts of p-toluenesulfonic acid (p-TsOH, 5 mol%) reduce reaction time to 4 hours with 88% yield.
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (600 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 4.12 (s, 2H, SCH₂), 6.85–7.25 (m, 3H, thiophene)
- ESI-MS: m/z 212.03 [M+H]⁺ (calculated 211.02)
Chromatographic Purity:
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 78–85 | 8–12 | Moderate | 97–99 |
| One-Pot Microwave | 92 | 0.25 | High | >99 |
| Industrial Scale | 82 | 6 | Very High | 98.5 |
Challenges and Solutions
Byproduct Formation
Oxidation of the thiol group to disulfide occurs under aerobic conditions, reducing yields by 15–20%. Solutions include:
Purification Difficulties
The compound’s low solubility in non-polar solvents complicates crystallization. Gradient recrystallization using ethanol-diethyl ether (1:4) improves recovery by 22%.
Recent Advances
Flow Chemistry
Continuous flow systems achieve 95% conversion in 30 minutes via precise temperature control (120°C) and pressure stabilization (2 bar).
Enzymatic Synthesis
Preliminary studies using lipase B from Candida antarctica show 65% yield under mild conditions (pH 7.4, 37°C), offering a green chemistry alternative.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Agricultural Applications
One of the primary applications of 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is as a fungicide. Research has shown that this compound exhibits antifungal properties against various plant pathogens.
Case Study: Fungicidal Activity
A study conducted on the efficacy of this compound against Fusarium oxysporum, a common plant pathogen, demonstrated significant inhibition of fungal growth at low concentrations. The mechanism involves disruption of fungal cell wall synthesis, which is crucial for their survival and proliferation.
Pharmaceutical Applications
In the pharmaceutical sector, this compound has been investigated for its potential as an anti-inflammatory and antimicrobial agent.
Case Study: Antimicrobial Properties
Research published in a peer-reviewed journal highlighted its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve interference with bacterial protein synthesis.
Materials Science Applications
Beyond biological applications, this compound has also found utility in materials science, particularly in the development of corrosion inhibitors.
Case Study: Corrosion Inhibition
A study evaluated the performance of this compound as a corrosion inhibitor for steel in acidic environments. Results indicated a substantial reduction in corrosion rates when the compound was applied, attributed to the formation of a protective layer on the metal surface.
Toxicological Considerations
While exploring its applications, it is crucial to consider the toxicological profile of this compound. The compound is classified as an irritant and requires appropriate handling precautions to mitigate risks associated with exposure.
Mechanism of Action
The mechanism of action of 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the triazole ring can interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-(phenyldiazenyl)thiazol-2-yl: This compound has a similar triazole ring but with a phenyldiazenyl group instead of a thienylmethyl group.
2-aryl/hetaryl-4-methyl-5-acylthiazoles: These compounds share the thiazole ring structure but differ in the substituents attached to the ring.
Uniqueness
4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thienylmethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.
Biological Activity
4-Methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 667435-87-2) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological activities of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 211.31 g/mol. The compound features a triazole ring with a thiol group, which is critical for its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from suitable precursors. The process often includes the formation of the triazole ring followed by thiolation to introduce the thiol group. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study evaluating new vanillic acid derivatives containing the triazole moiety found that some compounds demonstrated moderate antibacterial activity against Staphylococcus aureus and Candida albicans , while others were ineffective against Gram-negative bacteria such as Escherichia coli .
| Compound | Activity Against Staphylococcus aureus | Activity Against Candida albicans |
|---|---|---|
| Compound A | Moderate | Moderate |
| Compound B | No activity | Moderate |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For instance, compounds bearing similar triazole structures were tested against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results showed that some derivatives exhibited selective cytotoxicity towards these cancer cells .
Case Study: Cytotoxicity Testing
In a specific study, a series of triazole derivatives were synthesized and tested for their cytotoxic effects using the MTT assay:
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound C | IGR39 (Melanoma) | 15 | >10 |
| Compound D | MDA-MB-231 (Breast) | 25 | >5 |
| Compound E | Panc-1 (Pancreatic) | 30 | >6 |
These findings suggest that modifications to the triazole structure can enhance selectivity and potency against specific cancer types .
Anti-inflammatory Activity
Recent studies have also indicated potential anti-inflammatory properties associated with triazole derivatives. For example, alkyl derivatives of triazoles were shown to inhibit cyclooxygenase enzymes (COX), suggesting their utility in developing anti-inflammatory agents . The inhibition of COX enzymes is crucial in reducing inflammation and pain.
The biological activity of this compound may be attributed to its ability to interact with various biological targets through its thiol group and triazole moiety. The presence of sulfur in the structure enhances its interactions with cellular targets, potentially leading to apoptosis in cancer cells or disruption of microbial cell walls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be systematically optimized?
- Methodology : The synthesis typically involves condensation of hydrazine derivatives with thiophene-containing precursors. Key parameters for optimization include:
- Solvent selection : Alcohols (ethanol/methanol) are preferred for their ability to dissolve both organic and inorganic reagents, as demonstrated in analogous triazole-thiol syntheses .
- Catalysis : Glacial acetic acid (3–5 drops) is used to protonate intermediates and accelerate cyclization .
- Reaction time/temperature : Heating under reflux (70–80°C) for 6–8 hours ensures completion, monitored via TLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?
- Core techniques :
- Elemental analysis : Validates stoichiometry (C, H, N, S percentages) .
- FTIR : Identifies functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹, thiol S-H absorption) .
- ¹H/¹³C-NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and confirms substitution patterns .
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?
- Workflow :
Data collection : High-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation).
Structure solution : SHELXD for phase determination via dual-space methods .
Refinement : SHELXL for least-squares refinement, accounting for disorder (e.g., thiophene ring torsional flexibility) and hydrogen bonding networks .
- Challenges : Handling twinned crystals or low-resolution data requires iterative refinement and validation via R-factor convergence (<5%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent addition) influence the antiradical activity of this compound?
- Case study : Adding a 4-fluorobenzylidene group reduces DPPH radical scavenging efficiency from 88.89% to <70% at 1 mM, while 2-hydroxybenzylidene enhances activity via H-bonding .
- Methodology :
- Activity assays : DPPH radical scavenging (517 nm absorbance) with IC₅₀ calculations .
- SAR analysis : Correlate Hammett constants (σ) of substituents with activity trends .
Q. What coordination chemistry is observed when this compound acts as a ligand for transition metals?
- Findings : The thiol (-SH) and triazole N atoms bind to metals (Ni²⁺, Cu²⁺, Zn²⁺), forming octahedral complexes. Stability constants (log β) vary with metal ion size and charge density .
- Experimental design :
- Synthesis : React ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol/water (1:1) at 60°C .
- Characterization : UV-Vis (d-d transitions), molar conductivity (1:2 electrolyte behavior), and magnetic susceptibility (μeff for Cu²⁺ ~1.7 BM) .
Q. How can computational methods (DFT, molecular docking) predict the biological and physicochemical properties of this compound?
- Approach :
- DFT calculations : Gaussian09/B3LYP/6-31G(d) optimizes geometry, calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV), and maps electrostatic potential for nucleophilic attack sites .
- Docking studies : AutoDock Vina screens against targets (e.g., COX-2) using Lamarckian genetic algorithms; validate with experimental IC₅₀ values .
Q. How should researchers resolve contradictions in activity data across studies (e.g., concentration-dependent efficacy drops)?
- Case analysis : At 1 mM, antiradical activity is 88.89%, but drops to 53.78% at 0.1 mM due to reduced radical quenching efficiency .
- Resolution strategies :
- Dose-response curves : Fit data to Hill-Langmuir equations to quantify cooperativity.
- Control experiments : Test stability under assay conditions (e.g., DPPH interaction time, solvent polarity effects) .
Q. What is the oxidative stability of this compound under varying conditions, and how can degradation products be identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
